Frentizole

描述

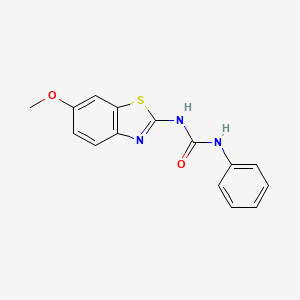

Frentizole is a nontoxic antiviral and immunosuppressive agent . It was used clinically in rheumatoid arthritis and systemic lupus erythematosus . It has been found to display antitumor activity via tubulin inhibition .

Synthesis Analysis

This compound and a series of its analogs have been synthesized for assay as antimitotic agents . The synthesis process involved the exploration of structure-activity relationships in this series .Molecular Structure Analysis

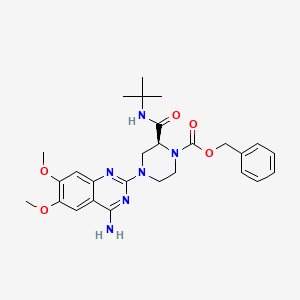

The molecular formula of this compound is C15H13N3O2S . Its average mass is 299.348 Da and its monoisotopic mass is 299.072845 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound and its analogs have been synthesized and assayed as antimitotic agents .Physical And Chemical Properties Analysis

This compound has a molecular formula of C15H13N3O2S and an average mass of 299.348 Da . More specific physical and chemical properties were not found in the search results.科学研究应用

通过抑制微管蛋白发挥抗肿瘤活性

Frentizole 因其抑制微管蛋白的能力而被确定为一种潜在的抗肿瘤药物。这种机制类似于其他成功的抗癌药物,但 this compound 因其无毒性而脱颖而出。 它在抑制细胞内微管形成、阻滞细胞在细胞周期 G2/M 期以及诱导细胞凋亡方面显示出令人鼓舞的结果 .

免疫抑制药物的重新利用

This compound 最初是一种抗炎药,其在癌症治疗,特别是胶质母细胞瘤中的重新利用基于其与结合微管蛋白的抗有丝分裂剂的结构相似性。 这种重新利用策略可能导致开发出毒性副作用更少的新药 .

类似物化合物的合成

研究集中于合成一系列 this compound 类似物,以对其进行抗有丝分裂剂的测定。 这些类似物已被发现对 HeLa 肿瘤细胞具有抗增殖活性,进一步支持该药物在癌症治疗中的潜力 .

作用机制研究

关于 this compound 作用机制的研究表明,它抑制细胞内微管形成,阻滞细胞在细胞周期 G2/M 期,并诱导细胞凋亡。 这些发现与抗微管蛋白作用机制一致,这对抗有丝分裂剂的开发至关重要 .

克服多药耐药性 (MDR)

This compound 及其衍生物可能为克服癌症治疗中的多药耐药性 (MDR) 挑战提供解决方案。临床最成功的抗有丝分裂剂易受 MDR 外排蛋白的影响,导致不利的药代动力学特性和高毒性特征。 This compound 的独特结构可能可以绕过这些耐药机制 .

针对 mTOR 结合的虚拟筛选

对 239 种 this compound 衍生物文库进行虚拟筛选,以确定 mTOR 的 FRB 结构域的潜在新结合物。 这项研究旨在优先考虑用于进一步实验评估的化合物,这可能导致新的治疗应用 .

衰老和寿命延长

This compound 衍生物已被探索其在衰老和寿命延长中的潜在作用。mTOR 信号通路,this compound 衍生物可能会影响该通路,与各种动物物种的寿命调节有关。 这为 this compound 用于抗衰老疗法打开了可能性 .

药物设计与开发

This compound 的结构特征使其成为药物设计与开发的有价值候选药物。 它能够与微管蛋白中的秋水仙碱位点结合,表明各种相互作用模式,可以利用这些模式来设计具有特定所需效果的药物 .

作用机制

Target of Action

Frentizole primarily targets tubulin , a protein that is crucial for the formation of microtubules in cells . Tubulin is one of the main targets of antimitotic agents, which are often used as anticancer drugs .

Mode of Action

This compound interacts with tubulin by binding to it, specifically at the colchicine site . This binding inhibits the formation of microtubules within cells, leading to cell cycle arrest at the G2/M phases . The docking studies suggest that this compound can bind at the colchicine site in different modes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule formation pathway . By inhibiting this pathway, this compound disrupts the normal cell cycle, particularly the transition from the G2 phase to the M phase . This disruption can lead to apoptotic cell death .

Result of Action

The result of this compound’s action is the inhibition of cell proliferation . Specifically, it has been found to have antiproliferative activity against HeLa tumor cells . By inhibiting microtubule formation and causing cell cycle arrest, this compound induces apoptotic cell death .

安全和危害

Frentizole is classified as having acute toxicity (Category 4, Oral), eye irritation (Category 2), and is hazardous to the aquatic environment (long-term/Chronic - Category Chronic 4) . It is harmful if swallowed and causes serious eye irritation . It may cause long-lasting harmful effects to aquatic life .

属性

IUPAC Name |

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-20-11-7-8-12-13(9-11)21-15(17-12)18-14(19)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBWYQRKOUBPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046279 | |

| Record name | Frentizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14730484 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

26130-02-9 | |

| Record name | Frentizole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026130029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Frentizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-METHOXY-2-BENZOTHIAZOLYL)-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRENTIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EY946394I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide](/img/structure/B1674073.png)

![propan-2-yl (2S)-2-[[2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B1674074.png)

![3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1674075.png)

![3-[(2S)-2-hydroxy-3-[2-[4-(phenylsulfonylamino)phenyl]ethylamino]propoxy]benzenesulfonamide](/img/structure/B1674076.png)

![N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide](/img/structure/B1674077.png)

![n-[2(r)-Hydroxy-1(s)-indanyl]-2(r)-phenylmethyl-4(s)-hydroxy-5-[4-[2-benzofuranylmethyl]-2(s)-[tert-butylaminocarbonyl]-piperazinyl]-pentaneamide](/img/structure/B1674085.png)

![(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1674086.png)

![(6aR,10aR)-1-methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B1674087.png)

![ethyl (3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoate](/img/structure/B1674091.png)

![2-[2,4-Bis(trifluoromethyl)phenyl]-N-[(3R)-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-3-yl]acetamide](/img/structure/B1674092.png)